molecular formula C9H9BF3NO2 B14074282 (5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14074282
M. Wt: 230.98 g/mol
InChI Key: WSKJNXUIQZILHZ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H9BF3NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

    Oxidation: Alcohols or ketones.

    Reduction: Borane or boronate esters.

Scientific Research Applications

(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the halide substrate to form the desired carbon-carbon bond . The trifluoromethyl and cyclopropyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the pyridine ring. These substituents can significantly influence the compound’s reactivity, stability, and selectivity in various chemical reactions. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .

Properties

Molecular Formula

C9H9BF3NO2

Molecular Weight

230.98 g/mol

IUPAC Name

[5-cyclopropyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BF3NO2/c11-9(12,13)8-7(5-1-2-5)3-6(4-14-8)10(15)16/h3-5,15-16H,1-2H2

InChI Key

WSKJNXUIQZILHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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